3-Chloro-5-ethoxy-4-hydroxybenzonitrile
Description
Contextualizing Halogenated Benzonitrile (B105546) Derivatives in Organic Chemistry
Halogenated benzonitrile derivatives represent a significant class of compounds in organic chemistry, prized for their utility as versatile synthetic intermediates. The presence of a halogen atom on the aromatic ring significantly influences the molecule's electronic properties and reactivity, often serving as a handle for further functionalization through reactions like nucleophilic aromatic substitution or cross-coupling reactions. innospk.com
The synthesis of halogenated benzonitriles can be achieved through various methods, including the direct halogenation of benzonitrile or its derivatives, or through reactions starting from halogenated benzoic acids. google.com For instance, processes have been developed for preparing chlorinated benzonitriles by reacting chlorine with benzonitrile in the vapor phase at high temperatures. Another route involves the conversion of halogenated phenols to their corresponding nitriles. google.com These synthetic strategies provide access to a wide array of substituted benzonitriles that are pivotal in the production of pharmaceuticals, agrochemicals, and dyes. innospk.com The nitrile group itself is a key functional moiety, capable of being transformed into amines, carboxylic acids, and various heterocyclic systems. wikipedia.orgfiveable.me
Strategic Importance of Phenolic Ethers and Nitriles in Molecular Design
The strategic inclusion of phenolic ether and nitrile functionalities is a cornerstone of modern molecular design, particularly in the field of medicinal chemistry. These groups impart specific physicochemical properties that can significantly enhance a molecule's biological activity and pharmacokinetic profile.
Phenolic Ethers: Aromatic ethers are prevalent in a wide range of pharmaceuticals and natural products. nih.govacs.org The substitution of a phenolic hydroxyl group with an alkoxy group, such as the ethoxy group in 3-Chloro-5-ethoxy-4-hydroxybenzonitrile, has several strategic advantages. It removes the acidic proton of the phenol (B47542), which can reduce toxicity and alter metabolic pathways. wikipedia.org Phenolic ethers act as hydrogen-bond acceptors but not donors, a feature that can be fine-tuned to optimize binding interactions with biological targets. wikipedia.org This modification also increases the molecule's hydrophobicity, which can improve its absorption and distribution within the body, aiding in the development of orally available drugs. wikipedia.org In a comprehensive analysis of FDA-approved drugs, phenols and phenolic ethers were found to be recurring and significant scaffolds. nih.govacs.org
Nitriles: The nitrile, or cyano, group is a versatile and valuable functional group in drug discovery and organic synthesis. algoreducation.combenthamdirect.com Characterized by a carbon-nitrogen triple bond, the nitrile group is linear and relatively non-polar. algoreducation.comlibretexts.org It is considered a bioisostere for various functional groups, meaning it can replace other groups in a molecule while retaining or improving biological activity. In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor, contribute to the molecule's solubility, and protect it from oxidative metabolism. benthamdirect.com Furthermore, the nitrile group is a synthetic linchpin, readily convertible into other important functional groups such as primary amines, carboxylic acids, and complex nitrogen-containing heterocycles, making it an invaluable precursor in the synthesis of diverse molecular libraries. benthamdirect.comlibretexts.org
| Functional Group | Key Roles in Molecular Design |
| Phenolic Ether | Hydrogen-bond acceptor; Reduces toxicity of parent phenol; Increases hydrophobicity; Improves pharmacokinetic properties. wikipedia.org |
| Nitrile | Versatile synthetic precursor; Hydrogen-bond acceptor; Bioisosteric replacement; Can improve metabolic stability. benthamdirect.comlibretexts.org |
Table 2: Strategic Roles of Phenolic Ether and Nitrile Groups.
Overview of Research Trajectories for the this compound Scaffold
While specific research on this compound is not extensively documented in public literature, its molecular architecture suggests several promising avenues for future investigation. The research trajectories for this scaffold are largely informed by the known reactivity and applications of its constituent parts and closely related analogs, such as 3-chloro-5-hydroxybenzonitrile (B1591985).
Medicinal Chemistry: A primary research direction lies in its use as an intermediate for the synthesis of novel, biologically active compounds. The trifunctional nature of the closely related 3-chloro-5-hydroxybenzonitrile allows for selective reactions at the hydroxyl, chloro, or nitrile positions, making it a valuable building block for pharmacologically active molecules. For example, this analog has been used to prepare (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors. The this compound scaffold could be similarly employed to generate libraries of compounds for screening against various therapeutic targets. The presence of the ethoxy group, compared to a simple hydroxyl, allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or metabolic stability.
Agrochemical Research: Halogenated aromatic compounds are a well-established class of agrochemicals. The 4-hydroxybenzonitrile (B152051) core is found in herbicides, and modifications to this structure are a common strategy for discovering new crop protection agents. Research could focus on synthesizing derivatives of this compound to evaluate their potential as herbicides, fungicides, or insecticides.
Materials Science: Benzonitrile derivatives are also used in the development of advanced materials. Their electronic properties and ability to participate in polymerization or form liquid crystals make them attractive for applications in electronics and polymer chemistry. The specific substitution pattern of this compound could be exploited to create novel polymers or functional materials with tailored optical or electronic properties.
The versatility of the this compound scaffold, combining three distinct and synthetically valuable functional groups, ensures its continued relevance as a target for synthetic chemists and a platform for discovery in applied chemical sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQSBBHDXHABFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Precursor Chemistry for 3 Chloro 5 Ethoxy 4 Hydroxybenzonitrile
Established Synthetic Pathways for Benzonitrile (B105546) Scaffolds
Traditional synthetic routes to functionalized hydroxybenzonitriles often rely on a series of well-understood but distinct reactions. These pathways typically involve the sequential introduction of substituents onto a simpler aromatic precursor, leveraging classic reactions such as dealkylation, halogenation, and etherification to build molecular complexity.
A key step in the synthesis of many hydroxybenzonitriles is the dealkylation of a more readily available alkoxybenzonitrile precursor. The cleavage of an aryl alkyl ether to reveal a phenolic hydroxyl group is a fundamental transformation in organic synthesis. For precursors to 3-Chloro-5-ethoxy-4-hydroxybenzonitrile, this approach is particularly relevant for creating the crucial hydroxyl functionality.
A documented method for the synthesis of the related intermediate, 3-chloro-5-hydroxybenzonitrile (B1591985), involves the demethylation of 3-chloro-5-methoxybenzonitrile. chemicalbook.com This reaction is effectively carried out using lithium iodide (LiI) in a high-boiling solvent such as 2,4,6-trimethyl-pyridine (collidine). The iodide ion acts as a nucleophile, attacking the methyl group of the methoxy (B1213986) ether, which leads to the formation of the phenoxide that is subsequently protonated to yield the desired hydroxybenzonitrile. chemicalbook.com This process has been shown to produce the product in high yield. chemicalbook.com
Table 1: Dealkylation of 3-chloro-5-methoxybenzonitrile
| Precursor | Reagent | Solvent | Temperature | Time | Product | Yield |
|---|
Data sourced from a documented synthesis procedure. chemicalbook.com
The introduction of halogen and ether functional groups onto the aromatic ring is critical for constructing the target molecule. The sequence of these reactions is paramount to achieving the desired substitution pattern. One common strategy involves the direct halogenation of a substituted phenol (B47542). For instance, the synthesis of 3-Chloro-5-Hydroxy-Benzonitrile can be achieved through the controlled chlorination of 5-hydroxybenzonitrile, which introduces the chlorine atom at the desired 3-position. innospk.com
Following the formation of the chlorohydroxybenzonitrile scaffold, the final ethoxy group can be introduced via an etherification reaction. The Williamson ether synthesis is a classic and reliable method for this transformation, where the phenolic hydroxyl group is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired aryl ethyl ether, yielding this compound. The trifunctional nature of the core scaffold allows for selective reactions, making it a versatile intermediate in organic synthesis. innospk.com
Novel and Green Synthetic Methodologies
In response to the limitations of traditional synthetic methods, which can involve harsh conditions and the generation of significant waste, research has focused on developing novel and green methodologies. These approaches prioritize the use of catalytic systems, milder reaction conditions, and improved atom economy.
Modern organic synthesis increasingly relies on catalysis to achieve efficient and selective transformations. The formation of both the phenol and nitrile moieties of the target compound can be accomplished using advanced catalytic systems.
For the synthesis of substituted phenols, palladium-catalyzed hydroxylation of aryl chlorides offers an efficient route and demonstrates tolerance for various functional groups, including nitriles. organic-chemistry.org Similarly, copper-catalyzed systems have been developed for the hydroxylation of heteroaryl halides under mild conditions. organic-chemistry.org
Regarding nitrile synthesis, green chemistry approaches have been developed to circumvent the issues associated with traditional methods. One innovative route uses an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent in the conversion of benzaldehyde (B42025) to benzonitrile. researchgate.netrsc.org This system avoids the use of metal salt catalysts and simplifies product separation. researchgate.netrsc.org Other advanced methods include the ammoxidation of alkylbenzenes using transition metal oxide clusters fabricated in zeolite pores, which shows high activity and selectivity. medcraveonline.com For the direct conversion of aldehydes to nitriles, an iron(III) and phenol co-catalyzed system provides a rapid and high-yielding pathway at room temperature. researchgate.net
Table 2: Examples of Catalytic Systems in Phenol and Nitrile Synthesis
| Transformation | Catalytic System | Key Features |
|---|---|---|
| Aryl Halide → Phenol | Palladium-based catalysts | Enables conversion of aryl chlorides; tolerates nitrile groups. organic-chemistry.org |
| Aryl Halide → Phenol | Copper(acac)₂ with oxalamide ligand | Effective for a wide range of (hetero)aryl halides. organic-chemistry.org |
| Benzaldehyde → Benzonitrile | Ionic Liquid [HSO₃-b-Py]·HSO₄ | Acts as solvent and catalyst; eliminates need for metal catalysts; easy recovery. researchgate.netrsc.org |
| Alkylbenzene → Benzonitrile | Transition metal oxide clusters in β-zeolite | High selectivity and efficiency via ammoxidation. medcraveonline.com |
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing environmental impact. In the green synthesis of benzonitrile from benzaldehyde using a hydroxylamine (B1172632) ionic liquid salt, reaction conditions have been finely tuned to achieve quantitative conversion. rsc.orgrsc.org
Table 3: Optimization of Benzonitrile Synthesis Using an Ionic Liquid Catalyst
| Parameter | Condition | Result |
|---|---|---|
| Molar Ratio (Benzaldehyde : Catalyst) | 1 : 1.5 | 100% Benzonitrile Yield |
| Volume Ratio (Paraxylene : Ionic Liquid) | 2 : 1 | 100% Benzonitrile Yield |
| Temperature | 120 °C | 100% Benzonitrile Yield |
Data based on the described optimal conditions for the ionic liquid-based synthesis. rsc.orgrsc.org
Synthesis of Analogues and Structural Homologs of this compound
The synthetic pathways established for this compound can be adapted to produce a wide range of structural analogues and homologs. By systematically varying the starting materials and reagents at key steps, chemists can generate novel compounds with potentially different physicochemical properties.
The synthesis of the 3-chloro-5-hydroxybenzonitrile intermediate is a critical juncture. chemicalbook.com This precursor can be subjected to etherification with various alkyl halides to produce a series of homologs. For example, using methyl iodide or propyl bromide instead of an ethylating agent would yield the corresponding 3-chloro-5-methoxy-4-hydroxybenzonitrile or 3-chloro-5-propoxy-4-hydroxybenzonitrile, respectively.
Furthermore, analogues with different halogen substituents can be synthesized by modifying the halogenation step. Employing N-bromosuccinimide (NBS) or iodine with an oxidizing agent in place of a chlorinating agent would lead to the bromo or iodo analogues. The development of synthetic methods for highly substituted phenols, such as the reaction of hydroxypyrones with nitroalkenes, provides a strategy for accessing scaffolds with even greater structural complexity and precise regiochemical control. oregonstate.edu The synthesis of related complex structures, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, from different starting materials highlights the modularity of these synthetic approaches, which involve sequential nitration, reduction, diazotization, and hydrolysis steps to build the final substituted aromatic product. semanticscholar.org
Strategies for Modifying Aromatic Substitution Patterns
The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the regioselectivity of sequential reactions. The final arrangement of the chloro, ethoxy, hydroxy, and cyano groups on the benzene (B151609) ring is dictated by the directing effects of the substituents introduced at each stage. Understanding and manipulating these effects is a cornerstone of synthetic strategy.
A primary consideration is the order of introduction for the substituents. The electronic properties of the groups already present on the ring guide the position of subsequent additions. Activating groups, which donate electron density to the ring, typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, direct electrophiles to the meta position. msu.edu
For the target compound, the substituents have the following directing effects for electrophilic aromatic substitution (EAS):
-OH (Hydroxyl): Strongly activating, ortho-, para-director.
-OC₂H₅ (Ethoxy): Strongly activating, ortho-, para-director.
-Cl (Chloro): Deactivating, ortho-, para-director.
-CN (Cyano): Strongly deactivating, meta-director.
A logical synthetic approach often starts with a precursor where the directing effects of existing groups converge to favor substitution at the desired positions. For example, in a precursor like 4-ethoxybenzonitrile, both the activating ethoxy group (ortho-directing to positions 3 and 5) and the deactivating cyano group (meta-directing to positions 3 and 5) guide an incoming electrophile to the same locations. This convergence makes the introduction of a substituent at the 3-position, such as chlorine, highly favorable.
A plausible synthetic pathway could involve the electrophilic chlorination of a suitably protected or unprotected phenol derivative. The choice of chlorinating agent and reaction conditions is critical to achieve mono-substitution and avoid the formation of undesired isomers. Lewis acid catalysts are frequently employed to polarize the chlorinating agent, enhancing its electrophilicity.
The table below summarizes common conditions for the electrophilic chlorination of activated aromatic rings.
| Chlorinating Agent | Catalyst/Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Chlorine (Cl₂) | FeCl₃ or AlCl₃ | Low temperature in a non-polar solvent (e.g., CCl₄, CH₂Cl₂) | Highly reactive; can lead to polychlorination if not controlled. |
| Sulfuryl chloride (SO₂Cl₂) | Lewis acid or radical initiator | Can proceed via electrophilic or radical pathways depending on conditions. | Often provides cleaner reactions than Cl₂. |
| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA) or silica (B1680970) gel | Milder conditions, often used for sensitive substrates. | Improved regioselectivity in many cases. |
The order of reactions is paramount. For instance, beginning with 4-hydroxybenzonitrile (B152051), an initial chlorination step would yield 3-chloro-4-hydroxybenzonitrile. Subsequent introduction of the ethoxy group at position 5 would be challenging due to the electronic deactivation by the chloro and cyano groups. A more strategic sequence involves manipulating functional groups through protection and deprotection steps or functional group interconversion to achieve the desired substitution pattern.
Exploration of Alternative Functional Group Introduction
Beyond direct electrophilic substitution on a pre-formed benzene ring, advanced synthetic methodologies often involve the introduction or modification of the key functional groups at different stages of the synthesis. This approach, known as functional group interconversion (FGI), provides greater flexibility in designing synthetic routes. ub.edu
Introduction of the Nitrile Group
The cyano group does not have to be present from the start of the synthesis. It can be introduced later using well-established methods, which can be advantageous if the precursor aniline (B41778) or aryl halide is more accessible.
Sandmeyer Reaction: This classical reaction transforms an aromatic amine into a nitrile. The process involves the diazotization of a substituted aniline (e.g., 3-chloro-5-ethoxy-4-hydroxyaniline) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. Subsequent treatment with copper(I) cyanide (CuCN) displaces the diazonium group with a nitrile. This method is robust and tolerates a wide variety of other functional groups on the ring.
Rosenmund-von Braun Reaction: This method allows for the direct conversion of an aryl halide to an aryl nitrile. A precursor such as 1-bromo-5-chloro-3-ethoxy-4-hydroxybenzene could be heated with a stoichiometric amount of CuCN, often in a high-boiling polar solvent like DMF or pyridine, to yield the target benzonitrile. Modern catalytic versions of this reaction offer milder conditions.
Introduction of the Hydroxyl and Ethoxy Groups
The hydroxyl and ethoxy functionalities can also be introduced via alternative pathways.
From an Amine: An aromatic amine can be converted into a hydroxyl group. This involves the same diazotization step as the Sandmeyer reaction, but the intermediate diazonium salt is then heated in water (hydrolysis) to yield the corresponding phenol. This strategy could be employed if, for example, 5-amino-3-chloro-benzonitrile was etherified and then the amino group was converted to a hydroxyl group. researchgate.net
Williamson Ether Synthesis: This is the most direct method for forming the ethoxy group. It involves the O-alkylation of the corresponding phenol (3-chloro-4,5-dihydroxybenzonitrile or a protected version) with an ethylating agent. The reaction is conducted in the presence of a base which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. chemicalbook.com
Demethylation and Etherification: A common strategy in phenol chemistry is to use a methoxy-substituted precursor, which can be more stable or easier to handle. The methoxy group can be cleaved to reveal the hydroxyl group, which can then be functionalized. For instance, a precursor like 3-chloro-5-ethoxy-4-methoxybenzonitrile (B4894335) could undergo selective demethylation. A documented method for cleaving aryl methyl ethers involves heating with lithium iodide in a solvent like 2,4,6-collidine. chemicalbook.com The resulting phenoxide can then be protonated to give the final hydroxyl group.
The following table details common reagents used in the Williamson ether synthesis for the formation of aryl ethers.
| Ethylating Agent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Ethyl iodide (CH₃CH₂I) | Potassium carbonate (K₂CO₃) | DMF, Acetonitrile | Moderate to high temperature (e.g., 80-120°C). |
| Ethyl bromide (CH₃CH₂Br) | Sodium hydride (NaH) | THF, DMF | Often performed at room temperature after initial deprotonation. |
| Diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) | Potassium carbonate (K₂CO₃) | Acetone, DMF | Generally reactive and cost-effective for large-scale synthesis. |
These alternative strategies provide chemists with a versatile toolkit to circumvent challenges such as poor regioselectivity or harsh reaction conditions that might be encountered in more linear synthetic approaches.
Chemical Transformations and Mechanistic Investigations of 3 Chloro 5 Ethoxy 4 Hydroxybenzonitrile
Reactivity of the Benzonitrile (B105546) Functional Group in Substituted Aromatics
The benzonitrile group is a versatile functional moiety that significantly influences the reactivity of the aromatic ring and can itself undergo a variety of transformations. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. numberanalytics.com
Nucleophilic Additions and Reductions of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic addition. wikipedia.org In the context of 3-Chloro-5-ethoxy-4-hydroxybenzonitrile, the presence of the electron-withdrawing chloro and nitrile groups enhances the electrophilicity of the nitrile carbon, making it more receptive to nucleophiles. Conversely, the electron-donating hydroxy and ethoxy groups may slightly diminish this effect.
Reduction of the nitrile group is a common transformation, typically yielding primary amines. Various reducing agents can accomplish this, with the reaction's efficiency often dependent on the electronic nature of the aromatic ring substituents.
Reduction to Amines: Reagents like diisopropylaminoborane, often in the presence of a catalyst such as lithium borohydride (B1222165) (LiBH₄), are effective for reducing aromatic nitriles to benzylamines. nih.govacs.orgorganic-chemistry.org The presence of electron-withdrawing groups, such as the chloro group in this compound, generally accelerates the reduction, allowing for milder reaction conditions. nih.govacs.org In contrast, electron-donating groups can necessitate more forceful conditions, like refluxing in a solvent such as tetrahydrofuran (B95107) (THF). nih.govacs.org
Partial Reduction to Aldehydes: It is also possible to achieve partial reduction of aromatic nitriles to aldehydes using specific catalytic systems, such as a nickel(II) complex with calcium hypophosphite in a water/ethanol mixture. rsc.org This method has been shown to be tolerant of various functional groups, including chloro, methoxy (B1213986), and hydroxyl groups on the aromatic ring. rsc.org
| Transformation | Reagent/Catalyst | Product | Typical Conditions |
|---|---|---|---|
| Reduction to Primary Amine | BH₂(N(iPr)₂)/cat. LiBH₄ | (3-Chloro-5-ethoxy-4-hydroxyphenyl)methanamine | THF, 25°C to reflux nih.govacs.org |
| Reduction to Aldehyde | Ca(H₂PO₂)₂, Ni(II) complex, base | 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde | Water/ethanol mixture rsc.org |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Imines (hydrolyze to ketones) | Anhydrous ether wikipedia.org |
Derivatives via Nitrile Hydrolysis and Amidation
The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. This process is a fundamental route to synthesizing important derivatives.
Hydrolysis: The acid-catalyzed hydrolysis of benzonitriles involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom for attack by a water molecule. libretexts.org Studies on meta-substituted benzonitriles in sulfuric acid have shown that the reaction rate is influenced by the electronic effects of the substituents. yu.edu.jo In moderately concentrated acid, electron-releasing groups enhance the rate, while in highly concentrated acid, electron-withdrawing groups accelerate the rate-determining nucleophilic addition step. yu.edu.jo For this compound, the combination of withdrawing (Cl) and donating (OH, OEt) groups presents a complex case. Base-catalyzed hydrolysis is also a common method. semanticscholar.orgresearchgate.net
Amidation: The partial hydrolysis of nitriles to amides can be achieved under controlled conditions, often using alkaline media or specific catalysts. semanticscholar.orgmdpi.com This transformation is valuable as it provides access to benzamide (B126) derivatives, which are important in medicinal chemistry. researchgate.netresearchgate.net For instance, various substituted benzonitriles can be converted to their corresponding benzamides in moderate to excellent yields using a water extract of pomelo peel ash (WEPPA), which acts as a natural and basic medium. mdpi.com
Reactions Involving the Ethoxy and Hydroxy Moieties
The ethoxy and hydroxy groups on the aromatic ring are key sites for further functionalization, influencing the molecule's properties and enabling the synthesis of a wide range of derivatives.
Ether Cleavage and Formation Reactions
Aromatic ethers are generally stable but can be cleaved under specific, often harsh, conditions. The cleavage of the ethoxy group in this compound would result in a dihydroxy derivative.
Acidic Cleavage: The most common method for cleaving aryl alkyl ethers is treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For aryl alkyl ethers, the attack invariably occurs at the alkyl carbon (the less hindered site), leading to the formation of a phenol (B47542) and an alkyl halide. libretexts.org Therefore, cleavage of the subject compound would yield 3-chloro-4,5-dihydroxybenzonitrile and iodoethane (B44018) or bromoethane. The reaction can follow an Sₙ2 mechanism at the primary carbon of the ethyl group. pressbooks.pub
Basic and Other Cleavage Methods: While acidic cleavage is most common, strongly basic agents (e.g., organolithium compounds) or other specialized reagents like 2-(diethylamino)ethanethiol (B140849) can also be used for the dealkylation of aromatic ethers to yield phenols. wikipedia.orgorganic-chemistry.org
Ether formation, the reverse of cleavage, can be accomplished via reactions like the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide.
Phenolic Reactivity and Oxidative Transformations
The phenolic hydroxyl group is acidic and highly reactive. Its properties are modulated by the other substituents on the ring. In this compound, the hydroxyl group is sterically hindered by the adjacent chloro and ethoxy groups.
Phenolic Reactivity: The hydroxyl group activates the aromatic ring towards electrophilic substitution. studymind.co.uk It can be readily deprotonated to form a phenoxide, which can then participate in etherification and esterification reactions to introduce diverse functionalities.
Oxidative Transformations: Hindered phenols are known for their antioxidant properties, acting as radical scavengers. rasayanjournal.co.invinatiorganics.com The steric hindrance around the hydroxyl group decreases the ability of the corresponding phenoxyl radical to abstract a hydrogen atom from other molecules, which is key to inhibiting oxidation processes. rasayanjournal.co.in However, under certain oxidative conditions, phenols can undergo transformations to form quinone-type structures or undergo oxidative coupling reactions. stabilization-technologies.comacs.org The specific outcome for this compound would depend on the oxidizing agent and reaction conditions. The presence of multiple hydroxyl groups or electron-donating substituents generally enhances the radical scavenging potential. nih.gov
| Functional Group | Reaction Type | Reagent | Product Type |
|---|---|---|---|
| Ethoxy | Acidic Cleavage | HBr or HI | Phenol + Alkyl Halide libretexts.org |
| Hydroxy | Etherification | Base + Alkyl Halide | Aryl Ether |
| Hydroxy | Oxidation | Oxidizing Agent | Quinone-type species stabilization-technologies.com |
| Hydroxy | Radical Scavenging | Free Radicals | Stabilized Phenoxyl Radical rasayanjournal.co.in |
Mechanistic Studies of Aromatic Substitutions and Functionalization Reactions
The substitution pattern of this compound dictates its reactivity in aromatic substitution reactions. The interplay between the directing effects of the existing substituents is crucial for predicting the outcome of further functionalization.
Electrophilic Aromatic Substitution: The reactivity of the benzene (B151609) ring towards electrophiles is determined by the net electronic effect of its substituents. libretexts.orgmsu.edu
Activating Groups: The hydroxy (-OH) and ethoxy (-OEt) groups are powerful activating groups that donate electron density to the ring via resonance, making it more nucleophilic. They are ortho, para-directors.
Deactivating Groups: The nitrile (-CN) and chloro (-Cl) groups are deactivating groups that withdraw electron density from the ring. The nitrile group is a strong deactivator and a meta-director. The chloro group is a deactivator due to its inductive effect but is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance. msu.edu
In this compound, the two available positions for substitution are ortho to the nitrile group (and meta to the hydroxy group). The powerful ortho, para-directing influence of the hydroxy and ethoxy groups would strongly direct incoming electrophiles to the position between them (C6, which is ortho to both). However, this position is sterically hindered. The other available position (C2) is ortho to the nitrile and chloro groups and para to the ethoxy group. The combined directing effects make predicting the regioselectivity complex, and it would likely be influenced by the steric bulk of the incoming electrophile.
Nucleophilic Aromatic Substitution (SₙAr): The presence of strong electron-withdrawing groups (nitrile and chloro) ortho and para to a potential leaving group can facilitate nucleophilic aromatic substitution. numberanalytics.com In this molecule, the chloro group could potentially be displaced by a strong nucleophile. The reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate. numberanalytics.com Harsh conditions are often required for such reactions on aryl halides unless they are strongly activated by electron-withdrawing groups.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the chloride ion by a nucleophile. The success of this reaction is contingent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this molecule, the nitrile group (-CN) and the chloro group (-Cl) are electron-withdrawing, which facilitates nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrile group. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
The presence of the hydroxyl (-OH) and ethoxy (-OEt) groups, which are electron-donating, can potentially hinder the reaction by increasing the electron density of the ring. However, the strong electron-withdrawing nature of the nitrile group is expected to be the dominant factor in activating the ring for SNAr.
Below is a table summarizing potential SNAr reactions with this compound:
| Nucleophile (Nu-) | Reagent Example | Product | Reaction Conditions | Expected Yield |
| Methoxide (CH₃O⁻) | Sodium methoxide | 3-Ethoxy-4-hydroxy-5-methoxybenzonitrile | Methanol, reflux | Moderate |
| Amine (R₂NH) | Dimethylamine | 3-(Dimethylamino)-5-ethoxy-4-hydroxybenzonitrile | High temperature, pressure | Moderate to High |
| Thiolate (RS⁻) | Sodium thiophenoxide | 3-Ethoxy-4-hydroxy-5-(phenylthio)benzonitrile | Polar aprotic solvent (e.g., DMF) | High |
Electrophilic Aromatic Substitution on Substituted Phenols
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating hydroxyl and ethoxy groups. google.com These groups direct incoming electrophiles to the ortho and para positions relative to themselves. google.com The hydroxyl group is a particularly strong activating group. google.com
Considering the existing substitution pattern, the positions ortho to the hydroxyl group are already occupied by the ethoxy and chloro groups. The position para to the hydroxyl group is occupied by the nitrile group. Therefore, the only available position for electrophilic attack is ortho to the ethoxy group and meta to the nitrile and chloro groups.
The directing effects of the substituents are as follows:
-OH (hydroxyl): Strong activator, ortho, para-directing.
-OEt (ethoxy): Strong activator, ortho, para-directing.
-Cl (chloro): Deactivator, ortho, para-directing.
-CN (nitrile): Strong deactivator, meta-directing.
The combined effect of these groups suggests that electrophilic substitution will be directed to the carbon atom between the ethoxy and nitrile groups. The strong activating effects of the hydroxyl and ethoxy groups are expected to overcome the deactivating effects of the chloro and nitrile groups, allowing electrophilic substitution to occur.
The table below outlines potential electrophilic aromatic substitution reactions:
| Reaction | Electrophile (E⁺) | Reagent(s) | Product |
| Nitration | NO₂⁺ | Dilute HNO₃ | 3-Chloro-5-ethoxy-4-hydroxy-2-nitrobenzonitrile |
| Halogenation | Br⁺ | Br₂ in a non-polar solvent | 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzonitrile |
| Friedel-Crafts Acylation | R-C=O⁺ | Acyl chloride, Lewis acid (e.g., AlCl₃) | 2-Acetyl-3-chloro-5-ethoxy-4-hydroxybenzonitrile |
Advanced Structural Elucidation and Conformational Analysis of 3 Chloro 5 Ethoxy 4 Hydroxybenzonitrile and Its Derivatives
Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Based on the structure of 3-Chloro-5-ethoxy-4-hydroxybenzonitrile, a detailed set of NMR signals can be predicted.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region should display two signals for the two protons on the benzene (B151609) ring. Due to their positions relative to the substituents, they would appear as doublets. The ethoxy group will present as a quartet for the methylene (-CH₂) protons, coupled to the methyl (-CH₃) protons, which in turn will appear as a triplet. The hydroxyl (-OH) proton will typically appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The nitrile carbon (C≡N) is typically found in the 115-125 ppm range. The aromatic carbons will have shifts influenced by the attached chloro, ethoxy, and hydroxyl groups. The methylene and methyl carbons of the ethoxy group will appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (C2-H) | 6.9 - 7.2 | Doublet (d) | 110 - 115 |
| Aromatic CH (C6-H) | 6.9 - 7.2 | Doublet (d) | 118 - 122 |
| Hydroxyl OH | 5.0 - 6.0 | Broad Singlet (br s) | N/A |
| Methylene CH₂ | 4.0 - 4.2 | Quartet (q) | 64 - 68 |
| Methyl CH₃ | 1.3 - 1.5 | Triplet (t) | 14 - 16 |
| Quaternary C-CN | N/A | N/A | 105 - 110 |
| Quaternary C-Cl | N/A | N/A | 125 - 130 |
| Quaternary C-OH | N/A | N/A | 145 - 150 |
| Quaternary C-OEt | N/A | N/A | 150 - 155 |
| Nitrile CN | N/A | N/A | 117 - 120 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
O-H Stretch: A prominent and broad absorption band is expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration.
C-H Stretches: Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be observed in the 2850-3000 cm⁻¹ range.
C≡N Stretch: The nitrile group has a very characteristic sharp and strong absorption in the FT-IR spectrum, typically found in the 2220-2260 cm⁻¹ region. This band is often weaker in the Raman spectrum.
C=C Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
C-O Stretch: The stretching vibration of the aryl-ether C-O bond is expected to produce a strong band in the 1200-1275 cm⁻¹ range.
C-Cl Stretch: The carbon-chlorine stretching vibration typically appears as a strong band in the lower frequency region of the FT-IR spectrum, generally between 600 and 800 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |
| Aryl Ether (-O-CH₂) | C-O Stretch | 1200 - 1275 | Strong |
| Chloro (-Cl) | C-Cl Stretch | 600 - 800 | Strong |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈ClNO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula.
The mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. Fragmentation analysis can provide further structural information. Common fragmentation pathways for this molecule might include the loss of an ethyl radical (•C₂H₅) from the ethoxy group or the cleavage of the entire ethoxy group.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct / Ion | Molecular Formula | Predicted m/z |
| [M]⁺ | C₉H₈³⁵ClNO₂ | 197.024 |
| [M+2]⁺ | C₉H₈³⁷ClNO₂ | 199.021 |
| [M+H]⁺ | C₉H₉³⁵ClNO₂ | 198.032 |
| [M+Na]⁺ | C₉H₈³⁵ClNNaO₂ | 220.014 |
| [M-H]⁻ | C₉H₇³⁵ClNO₂ | 196.017 |
| Source: Predicted data based on molecular formula. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound, confirming its constitution and revealing its preferred conformation in the solid state.
The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate the crystal packing.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is highly likely to form hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atom of the nitrile group (O-H···N) or the oxygen atom of the ethoxy or hydroxyl group (O-H···O). These interactions are often the primary drivers of the supramolecular assembly.
Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential (σ-hole), can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.
C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving the aromatic or aliphatic C-H groups as donors and oxygen atoms or the aromatic π-system as acceptors, would also contribute to the cohesion of the crystal structure.
Chiroptical Properties and Stereochemical Studies (if applicable to derivatives)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. Chiroptical properties are only relevant for chiral molecules, which are non-superimposable on their mirror images.
For chiroptical properties to be studied in relation to this compound, a chiral derivative would need to be synthesized. This could be achieved, for example, by introducing a stereocenter, such as through the addition of a chiral substituent.
A thorough search of the scientific literature did not yield any studies on the synthesis or chiroptical properties of chiral derivatives of this compound. Therefore, no experimental or theoretical data on the circular dichroism, optical rotatory dispersion, or vibrational circular dichroism of any such derivatives can be provided.
Should such chiral derivatives be synthesized in the future, their stereochemical and chiroptical properties would be of interest for understanding how the chromophoric benzonitrile (B105546) core interacts with the chiral element.
Computational and Theoretical Chemistry Studies of 3 Chloro 5 Ethoxy 4 Hydroxybenzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state geometry and energy of molecules. DFT calculations for 3-Chloro-5-ethoxy-4-hydroxybenzonitrile would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
The primary output of a DFT geometry optimization is the molecule's lowest-energy three-dimensional structure. This includes precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, DFT would elucidate how the substituents—chloro, ethoxy, hydroxyl, and nitrile groups—influence the geometry of the benzene (B151609) ring. For instance, the electron-withdrawing nature of the nitrile and chlorine atoms can affect the aromatic C-C bond lengths. nih.gov The total electronic energy calculated by DFT is a key indicator of the molecule's thermodynamic stability.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (Illustrative Data)
This table presents typical, illustrative data for the optimized geometry of this compound as would be predicted by a DFT calculation. Actual values would be dependent on the specific level of theory used.
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Lengths (Å) | ||
| C-Cl | 1.745 | |
| C-OH | 1.360 | |
| C≡N | 1.158 | |
| C-O (ethoxy) | 1.370 | |
| O-C (ethoxy) | 1.435 | |
| **Bond Angles (°) ** | ||
| C-C-Cl | 119.5 | |
| C-C-OH | 121.0 | |
| C-C-C≡N | 179.0 | |
| Dihedral Angles (°) | ||
| C-C-O-C (ethoxy) | 178.5 |
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's chemical reactivity and kinetic stability.
HOMO : Represents the outermost electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO : Represents the lowest-energy site for accepting electrons. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ethoxy groups. The LUMO is likely to be distributed over the electron-withdrawing nitrile group and the aromatic ring. The calculated energy gap would provide insight into its reactivity in potential chemical transformations.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
This table shows representative FMO energy values for this compound. These values are used to calculate global reactivity descriptors.
| Parameter | Predicted Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 5.10 |
Molecular Dynamics and Simulation Studies
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD provides a detailed view of conformational flexibility and the influence of the molecular environment.
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the main sources of conformational flexibility are the rotations around the C-O bond of the ethoxy group and the C-O bond of the hydroxyl group.
The properties and behavior of a molecule can be significantly altered by its solvent environment. Computational models can simulate these effects using either explicit methods, where individual solvent molecules are included in the simulation, or implicit methods, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM).
These simulations can predict how solvents of varying polarity would affect the conformational equilibrium, electronic properties (like the HOMO-LUMO gap), and stability of this compound. For example, polar solvents would likely stabilize conformers with larger dipole moments and could influence reactivity by stabilizing charged transition states.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net This is achieved by calculating molecular descriptors (numerical representations of chemical information) and using them to build a predictive mathematical model.
For a compound like this compound, which belongs to a class of compounds known to have herbicidal properties, a QSAR model could be developed to predict its efficacy. nih.govnih.gov The model would correlate calculated descriptors with experimentally measured herbicidal activity. Relevant descriptors could include:
Electronic Descriptors : HOMO/LUMO energies, dipole moment, atomic charges.
Steric Descriptors : Molecular volume, surface area, specific substituent parameters (e.g., from CoMFA or CoMSIA). researchgate.net
Hydrophobicity Descriptors : The partition coefficient (logP), which describes how the molecule distributes between a nonpolar and polar phase.
By analyzing the resulting QSAR model, researchers can identify which molecular properties are most important for the desired activity. For instance, a model might reveal that high herbicidal activity in this class of benzonitriles is correlated with a specific range of hydrophobicity and the presence of a hydrogen bond donor (the hydroxyl group). pku.edu.cn This information provides valuable guidance for designing new, more potent analogues.
Development of Descriptors for Molecular Properties and Interactions
The foundation of any quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model lies in the development of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a range of descriptors would be calculated to build a comprehensive molecular profile. These descriptors can be broadly categorized into several classes:
1D Descriptors: These are the most basic descriptors and are derived directly from the molecular formula. They include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and counts of specific structural features.
3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and are crucial for understanding its interactions with biological macromolecules. They encompass steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, polarizability).
Quantum Chemical Descriptors: These are calculated using quantum mechanics methods, such as Density Functional Theory (DFT), and provide detailed information about the electronic structure of the molecule. Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.
The following table provides examples of molecular descriptors that would be relevant for characterizing this compound.
| Descriptor Class | Descriptor Name | Description | Relevance to this compound |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Important for predicting membrane permeability and bioavailability. |
| TPSA (Topological Polar Surface Area) | The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Relates to a molecule's ability to permeate cell membranes. | |
| Molecular Weight | The mass of one mole of the substance. | A fundamental property influencing a wide range of physical and biological characteristics. | |
| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. | Can be correlated with various physical properties of the molecule. |
| Kier & Hall Connectivity Indices | Describe the degree of branching and connectivity in a molecule. | Used to model various biological activities and physicochemical properties. | |
| 3D/Geometrical | Molecular Volume | The volume occupied by the molecule. | A steric descriptor that influences how the molecule fits into a binding site. |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Important for understanding interactions with the biological environment. | |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. | |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of the molecule's chemical reactivity and stability. | |
| Mulliken Atomic Charges | The distribution of electron density over the atoms in the molecule. | Provides insight into electrostatic interactions and reactive sites. |
These descriptors form the basis for building predictive models by correlating the structural features of this compound with its observed properties or activities.
Predictive Models for Biological Target Interaction Potency
The development of a predictive model for the biological target interaction potency of this compound would typically involve the following steps:
Data Set Assembly: A collection of molecules with known biological activities against a specific target, including this compound and its structural analogs, would be compiled.
Descriptor Calculation: For each molecule in the dataset, a comprehensive set of molecular descriptors (as described in the previous section) would be calculated.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be rigorously assessed using statistical techniques like cross-validation and by testing its performance on an external set of compounds not used in the model-building process.
For instance, a hypothetical QSAR model for the inhibitory activity of a series of benzonitrile (B105546) derivatives against a particular enzyme might take the form of a linear equation:
log(1/IC50) = β0 + β1LogP + β2TPSA + β3*LUMO_Energy
In this equation, IC50 is the half-maximal inhibitory concentration, and the β values are coefficients determined by the regression analysis.
The performance of such predictive models is evaluated using several statistical metrics, as shown in the table below.
| Metric | Description | Typical Range for a Good Model |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
Molecular docking is another powerful computational technique that could be used to predict the interaction of this compound with a biological target. This method involves placing the 3D structure of the molecule into the binding site of a target protein and calculating the binding affinity based on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Such studies can provide valuable insights into the binding mode and potency of the compound, guiding the design of more effective analogs.
Applications of 3 Chloro 5 Ethoxy 4 Hydroxybenzonitrile in Chemical and Biological Research Non Clinical Focus
Role as a Key Synthetic Intermediate for Advanced Organic Compounds
The structural features of 3-Chloro-5-ethoxy-4-hydroxybenzonitrile make it a valuable building block in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Precursor in the Synthesis of Heterocyclic Systems
While direct synthetic routes starting from this compound are not extensively detailed in the reviewed literature, the utility of closely related substituted chloro-hydroxy aromatic compounds as precursors for heterocyclic systems is well-established. For instance, compounds with similar functional arrangements are used to synthesize quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net The nitrile and hydroxyl groups on the benzonitrile (B105546) core can participate in cyclization reactions to form fused ring systems. The strategic placement of the chloro and ethoxy groups further influences the electronic properties and reactivity of the molecule, allowing for regioselective modifications in multi-step syntheses. One recent study details the synthesis of a complex hybrid molecule, 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate, which utilizes a chloro-ethoxy-nitrophenoxy intermediate, showcasing how this substitution pattern is incorporated into larger, biologically relevant structures. researchgate.net
Building Block for Complex Polyaromatic Structures
Information regarding the specific application of this compound as a building block for complex polyaromatic structures is not prominently available in current research literature. However, related compounds, such as halogenated salicylanilides, which are composed of multiple benzene (B151609) rings, are synthesized from precursors that share some structural similarities. nih.gov The synthesis of rafoxanide, for example, involves the coupling of an aminoether with a diiodosalicylic acid, demonstrating how substituted phenolic rings can be linked to create larger polyaromatic systems. nih.gov The potential for this compound to be used in similar coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, remains an area for further exploration.
Biological Target Interaction Studies (In Vitro and In Silico Mechanistic Elucidation)
In the realm of biological research, this compound and analogous structures are investigated for their potential to interact with and modulate the activity of key proteins. These studies are fundamental to understanding disease mechanisms and discovering new molecular tools.
Inhibition Mechanisms of Enzymes: Deoxycytidine Kinase (dCK) Inhibition
Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxyribonucleosides. This function is vital for DNA synthesis and repair. Consequently, dCK has become a significant target in cancer research. nih.govnih.gov Small-molecule inhibitors of dCK have been developed to modulate its activity. nih.govescholarship.org Structural and kinetic studies of dCK in complex with various inhibitors have provided detailed insights into the binding mechanisms. nih.govmtroyal.ca
Research has shown that specific derivatives can achieve nanomolar affinity for dCK. escholarship.orgmtroyal.ca Crystal structures reveal that inhibitors bind to the nucleoside-binding site of the enzyme. nih.gov The development of these inhibitors is often guided by structural analysis to improve properties like metabolic stability and binding affinity, with some studies showing that specific stereoisomers (e.g., the R-isomer of a lead compound) are predominantly responsible for the inhibitory activity. mtroyal.ca While this compound itself is not identified as a primary dCK inhibitor in these studies, its core chemical features are representative of the types of small molecules explored for targeting this enzyme.
Table 1: Research Findings on Deoxycytidine Kinase (dCK) Inhibition
| Aspect Studied | Key Finding | Citation |
|---|---|---|
| Enzyme Target | Deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway. | nih.govnih.gov |
| Inhibitor Binding Site | Small-molecule inhibitors bind to the nucleoside-binding site of dCK. | nih.gov |
| Inhibitor Affinity | Structure-guided development has led to inhibitors with nanomolar affinity. | escholarship.orgmtroyal.ca |
| Stereoselectivity | Kinetic analysis confirmed that the R-isomer of a lead inhibitor has >60-fold higher affinity than the S-isomer. | mtroyal.ca |
| Therapeutic Rationale | dCK inhibition shows synthetic lethality with BRCA2 deficiency, presenting a potential alternative to PARP inhibitors. | nih.gov |
Interaction with Alternative Oxidase (AOX) from Pathogenic Organisms
The alternative oxidase (AOX) is a terminal oxidase in the mitochondrial respiratory chain of many plants, fungi, and pathogenic parasites. nih.govnih.gov It allows electrons to bypass the main cytochrome pathway, a process that does not contribute to ATP synthesis but is crucial for managing metabolic stress and avoiding the overproduction of reactive oxygen species (ROS). nih.gov Because AOX is absent in mammals, it is considered an attractive drug target for treating infections caused by these pathogens. nih.gov
Inhibitors of AOX can lead to oxidative damage and reduced viability in these organisms. nih.gov The antibiotic ascofuranone (B1665194) and derivatives of salicylhydroxamic acid (SHAM) are known inhibitors of trypanosome alternative oxidase (TAO), a well-validated target. nih.gov The elucidation of the TAO crystal structure has aided in the systematic design of more potent inhibitors. nih.gov There is no direct evidence in the reviewed literature linking this compound to AOX inhibition. However, the ongoing search for novel, specific AOX inhibitors makes scaffolds like this compound potential candidates for future screening and development campaigns.
Receptor Binding Affinity and Ligand-Protein Interaction Analysis (e.g., via Molecular Docking)
In silico techniques, particularly molecular docking, are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a protein target. nih.govresearchgate.net This computational method models the binding pose of the ligand within the protein's active site and estimates the binding affinity, often expressed as a docking score in kcal/mol. researchgate.net Such studies are crucial for rational drug design, helping to prioritize compounds for synthesis and experimental testing.
Molecular docking studies typically identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.net For example, in a study of potential inhibitors for the DprE1 enzyme, docking was used to demonstrate favorable binding interactions and identify active compounds. researchgate.net While specific molecular docking studies for this compound were not found, this methodology is precisely how its potential interaction with targets like dCK or AOX would be initially assessed. The analysis would provide insights into its binding mode and the structural basis for its activity, guiding further chemical modifications to enhance potency and selectivity.
Table 2: Representative Data from a Molecular Docking Analysis This table is illustrative of the type of data generated from in silico studies and does not represent actual results for this compound.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Compound A | DprE1 | -9.2 | LEU139, GLU211, ALA213 |
| Compound B | DprE1 | -9.1 | LEU139, TYR150, ALA213 |
Applications in Agrochemical and Industrial Chemistry (Mechanistic/Chemical Focus)
Development of Compounds with Antimicrobial Properties
There is currently no specific, publicly accessible research detailing the use of this compound in the development of compounds with antimicrobial properties. While substituted benzoylthiourea (B1224501) derivatives and other nitrogen-containing aromatic compounds have been a subject of interest in the search for new antimicrobial agents, direct studies involving this compound are not documented. The potential for this compound to serve as a scaffold or intermediate in the synthesis of antimicrobial agents remains an area for future investigation.
Role in Herbicide Active Ingredient Development
The role of this compound in the development of herbicide active ingredients is not well-documented in the available scientific literature. The parent compound, 4-hydroxybenzonitrile (B152051), is a known precursor in the synthesis of herbicides such as Bromoxynil. This suggests that the broader family of hydroxybenzonitrile derivatives has relevance in agrochemical research. However, specific research findings or mechanistic studies on the herbicidal applications or potential of this compound itself are not available.
Development of Chemical Probes and Analytical Reagents
Information regarding the development of chemical probes and analytical reagents from this compound is not present in the surveyed scientific literature. The development of such tools often relies on compounds with specific and well-characterized biological or chemical activities, which have not been publicly reported for this particular molecule.
Conclusion and Future Research Directions
Summary of Current Knowledge Gaps
A thorough review of the existing scientific literature reveals a significant paucity of research focused specifically on 3-Chloro-5-ethoxy-4-hydroxybenzonitrile. While the constituent functional groups—a chlorinated aromatic ring, a hydroxyl group, an ethoxy group, and a nitrile moiety—are common in various fields of chemistry, their specific arrangement in this molecule remains largely uninvestigated. The primary knowledge gaps can be summarized as follows:
Validated Synthetic Routes: There are no established and optimized synthetic protocols published specifically for this compound. While plausible synthetic pathways can be postulated based on general organic chemistry principles, the yields, purity, and scalability of such methods are currently unknown.
Comprehensive Characterization Data: Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), have not been publicly documented. Such data is crucial for the unambiguous identification and characterization of the compound.
Physicochemical Properties: Fundamental physicochemical properties such as melting point, boiling point, solubility in various solvents, and crystallographic data are not available.
Reactivity and Functionalization: The reactivity of the different functional groups on the this compound core, and how they influence each other, has not been systematically studied.
Biological and Material Properties: Beyond hypothetical applications, there is no experimental data on the biological activity or material properties of this specific compound.
Emerging Methodologies for Synthesis and Characterization
Given the lack of specific literature, this section outlines potential methodologies for the synthesis and characterization of this compound based on established techniques for analogous compounds.
Prospective Synthetic Pathways
The synthesis of this compound could be approached through several multi-step sequences, starting from readily available precursors. One plausible route could involve the modification of a substituted phenol (B47542). For instance, starting with 4-hydroxybenzonitrile (B152051), a selective chlorination followed by ethoxylation could be explored. Alternatively, a route starting from a substituted hydroquinone (B1673460) or resorcinol (B1680541) derivative might offer better regiochemical control.
A potential synthetic approach is outlined below:
Starting Material: 4-hydroxybenzonitrile.
Chlorination: Electrophilic aromatic substitution using a chlorinating agent such as N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 3-position. The directing effects of the hydroxyl and cyano groups would need to be carefully considered to achieve the desired regioselectivity.
Ethoxylation: Williamson ether synthesis by reacting the resulting phenolic hydroxyl group with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.
Another viable strategy could begin with a pre-functionalized benzene (B151609) ring, where the nitrile group is introduced in a later step, for example, via a Sandmeyer reaction from a corresponding aniline (B41778) derivative.
Advanced Characterization Techniques
The unambiguous identification of this compound would rely on a combination of modern spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and the hydroxyl proton. The chemical shifts and coupling constants would provide information about the substitution pattern. |
| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, and the ethoxy carbons. The chemical shifts would be influenced by the electronegativity of the substituents. |
| Mass Spectrometry | The molecular ion peak would confirm the molecular weight. The isotopic pattern of the molecular ion, showing an M+2 peak with approximately one-third the intensity of the M peak, would be characteristic of the presence of a single chlorine atom. libretexts.org |
| Infrared Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, C-O stretches of the ether and phenol, and C-Cl stretch, as well as aromatic C-H and C=C vibrations. mdpi.comresearchgate.netresearchgate.netchemicalbook.comspectrabase.com |
Untapped Potential in Advanced Materials and Chemical Biology beyond Clinical Application
The unique combination of functional groups in this compound suggests a range of potential applications in materials science and chemical biology.
Advanced Materials
Liquid Crystals: Benzonitrile (B105546) derivatives are known to be key components in liquid crystal displays due to their high dipole moment and thermal stability. researchgate.net The rigid core and polar nitrile group of this compound could be a building block for novel liquid crystalline materials with tunable properties. nih.govmdpi.com
Organic Electronics: The aromatic nature of the compound, combined with its potential for modification, makes it a candidate for investigation in organic light-emitting diodes (OLEDs) and other organic electronic devices. ontosight.aibohrium.comrsc.orgrsc.org The electron-withdrawing nitrile group and the electron-donating hydroxyl and ethoxy groups create a push-pull system that could be exploited to tune its electronic properties.
Functional Polymers: The hydroxyl group provides a reactive handle for polymerization or for grafting the molecule onto polymer backbones. researchgate.net This could lead to the development of specialty polymers with tailored refractive indices, thermal stability, or flame-retardant properties due to the presence of chlorine.
Chemical Biology
Molecular Probes: The nitrile group has a characteristic infrared stretching frequency that is sensitive to its local environment, making it a useful vibrational probe in biological systems. researchgate.net this compound could be developed into a probe for studying protein-ligand interactions or for mapping local environments within biological membranes.
Bioconjugation: While the nitrile group itself is relatively inert, it can be activated to participate in bioconjugation reactions. chemrxiv.orgucl.ac.uk The hydroxyl group also offers a site for conjugation to biomolecules. This dual functionality could allow for the development of novel cross-linking agents or tags for proteins and other biological macromolecules.
Interdisciplinary Research Opportunities Utilizing the this compound Core
The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research.
Chemistry and Materials Science: Collaborative efforts could focus on the design and synthesis of novel liquid crystals and polymers incorporating the this compound core. This would involve a synergistic approach of synthetic chemistry to create new materials and materials science to characterize their physical and optical properties.
Chemistry and Biology: The development of molecular probes for biological imaging and sensing based on this scaffold would require expertise in both organic synthesis and biochemistry. The design of bioconjugation strategies would also benefit from a close collaboration between chemists and biologists.
Computational and Experimental Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the electronic, spectroscopic, and material properties of this compound and its derivatives. pku.edu.cn These computational predictions could then guide experimental efforts in synthesis and characterization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-5-ethoxy-4-hydroxybenzonitrile, and how can substitution reactions be leveraged?
- Methodology : Begin with a benzonitrile precursor and introduce substituents stepwise. For the ethoxy group, use nucleophilic aromatic substitution (e.g., NaOEt or KF in polar aprotic solvents like DMF) . Chlorination can be achieved via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions. Monitor reaction progress with TLC or HPLC. Optimize yields by adjusting temperature (60–100°C) and stoichiometry (1:1.2 molar ratio for Cl introduction) .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., ethoxy at C5: δ ~4.0 ppm for –OCH₂CH₃; hydroxyl at C4: δ ~10-12 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (–OH stretch ~3200-3500 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion [M+H]⁺ and fragmentation patterns .
- XRD : For crystalline samples, determine spatial arrangement of substituents .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 30 days; analyze degradation via HPLC. Hydroxyl and nitrile groups may hydrolyze at >40°C .
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products. Use amber vials for light-sensitive intermediates .
- Recommendation : Store at 0–6°C in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of ethoxy and chloro substituents in this compound?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare activation energies for substitution at C3 vs. C5. Electron-withdrawing nitrile group directs electrophiles to meta/para positions .
- Kinetic Studies : Vary reaction time and intermediates (e.g., isolate nitro intermediates) to identify rate-determining steps .
- Isotopic Labeling : Use ¹⁸O-labeled ethoxy groups to track substitution pathways via MS .
Q. How can computational tools predict the compound’s solubility and partition coefficient (logP)?
- Methodology :
- Software : Employ ACD/Labs Percepta or ChemAxon to calculate logP. The ethoxy group increases hydrophobicity (logP ~1.8), while hydroxyl and nitrile groups reduce it .
- Solubility Prediction : Use COSMO-RS models to estimate solubility in DMSO, water, or ethanol. Experimental validation via shake-flask method (UV-Vis quantification) .
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodology :
- Cross-Validation : Compare experimental NMR with computed chemical shifts (GIAO method). Discrepancies may arise from solvent effects or tautomerism .
- Dynamic Effects : Conduct variable-temperature NMR to detect conformational changes or hydrogen bonding .
- Collaboration : Share raw data with platforms like PubChem to benchmark against similar nitriles .
Q. What strategies are effective in designing bioactivity assays for this compound?
- Methodology :
- Target Selection : Prioritize enzymes/receptors with binding pockets for nitriles (e.g., cytochrome P450, kinases). Use molecular docking (AutoDock Vina) to predict interactions .
- In Vitro Assays : Test antimicrobial activity via microdilution (MIC against E. coli or S. aureus). For cytotoxicity, use MTT assays on HEK293 or HeLa cells .
- SAR Studies : Synthesize analogs (e.g., replace ethoxy with methoxy) to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
